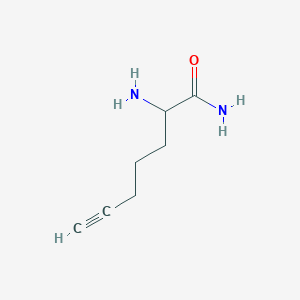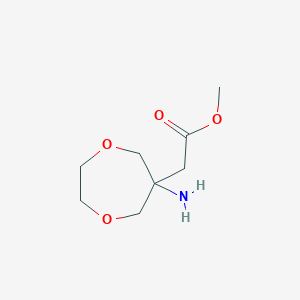
2-Aminohept-6-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminohept-6-ynamide is a compound belonging to the class of ynamides, which are characterized by a triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group . This unique structure imparts significant reactivity and versatility, making ynamides valuable in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminohept-6-ynamide typically involves the use of trichloroethene as a two-carbon synthon . The process begins with the addition of an amide to dichloroacetylene, forming a dichloroenamide intermediate. This intermediate undergoes elimination to yield the ynamide . The reaction conditions are generally mild and involve the use of basic catalysts .
Industrial Production Methods: Industrial production of ynamides, including this compound, often employs copper-catalyzed couplings of amides with alkynes or their derivatives . This method is favored for its efficiency and the ability to produce a wide range of ynamide derivatives .
Chemical Reactions Analysis
Types of Reactions: 2-Aminohept-6-ynamide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Often uses oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly employs reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Typically involves nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The reactions of this compound can yield a variety of products, including keteniminium ions, carbenes, and carbenoids .
Scientific Research Applications
2-Aminohept-6-ynamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and heterocycles.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development and as a coupling reagent in peptide synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Aminohept-6-ynamide involves its ability to form reactive intermediates such as keteniminium ions and carbenes . These intermediates can participate in various chemical transformations, including nucleophilic addition and cycloaddition reactions . The molecular targets and pathways involved often include nucleophilic centers in biological molecules, leading to modifications in their structure and function .
Comparison with Similar Compounds
N-Acylsulfonamides: Feature a sulfonamide group and are used in pharmaceutical applications.
Uniqueness: 2-Aminohept-6-ynamide is unique due to its strongly polarized triple bond, which enables a wide range of chemical transformations not possible with other similar compounds . This makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-aminohept-6-ynamide |
InChI |
InChI=1S/C7H12N2O/c1-2-3-4-5-6(8)7(9)10/h1,6H,3-5,8H2,(H2,9,10) |
InChI Key |
ODIKJHKFWQJPTH-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCC(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Azetidin-3-yloxy)methyl]-4-methyl-1,3-thiazole](/img/structure/B13303760.png)



![4-Butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13303778.png)
![(Cyclopropylmethyl)[(2,5-dimethylphenyl)methyl]amine](/img/structure/B13303795.png)

![2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B13303807.png)
![4-{[(3-Fluorophenyl)methyl]amino}pentan-1-ol](/img/structure/B13303815.png)
amine](/img/structure/B13303820.png)



